molecular formula C5H8Br2O3 B8578702 Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate

Cat. No.: B8578702
M. Wt: 275.92 g/mol
InChI Key: ORUPRZUZWITYDZ-UHFFFAOYSA-N
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Description

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate is an organic compound with the chemical formula C5H8Br2O3 . This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methyl ester functional group. It is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate typically involves the bromination of 3-hydroxybutanoic acid followed by esterification. The reaction conditions for bromination usually require the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The esterification process involves the reaction of the brominated product with methanol in the presence of an acid catalyst .

Chemical Reactions Analysis

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate for enzymatic reactions .

Comparison with Similar Compounds

Similar compounds to Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate include:

The uniqueness of this compound lies in its dibromo substitution, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C5H8Br2O3

Molecular Weight

275.92 g/mol

IUPAC Name

methyl 2,4-dibromo-3-hydroxybutanoate

InChI

InChI=1S/C5H8Br2O3/c1-10-5(9)4(7)3(8)2-6/h3-4,8H,2H2,1H3

InChI Key

ORUPRZUZWITYDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(CBr)O)Br

Origin of Product

United States

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